2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

Description

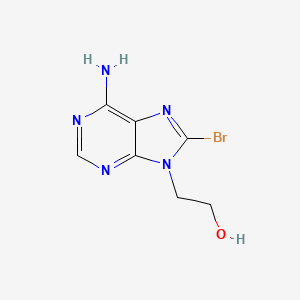

2-(6-Amino-8-bromo-9H-purin-9-yl)ethanol is a purine derivative featuring a 9H-purine core substituted with an amino group at position 6, a bromine atom at position 8, and an ethanol side chain at position 8. Its structure combines the electrophilic reactivity of bromine with the hydrogen-bonding capabilities of the amino and hydroxyl groups, making it a versatile intermediate for synthesizing targeted molecules.

Properties

CAS No. |

43047-77-4 |

|---|---|

Molecular Formula |

C7H8BrN5O |

Molecular Weight |

258.08 g/mol |

IUPAC Name |

2-(6-amino-8-bromopurin-9-yl)ethanol |

InChI |

InChI=1S/C7H8BrN5O/c8-7-12-4-5(9)10-3-11-6(4)13(7)1-2-14/h3,14H,1-2H2,(H2,9,10,11) |

InChI Key |

HPCQLQBYCLLETI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of ethanol under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and ethanol addition processes, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form hydrogen derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. This compound's structural similarity to nucleosides suggests potential efficacy against viruses by interfering with nucleic acid synthesis.

- Anticancer Properties : Several studies have demonstrated that purine derivatives can inhibit tumor cell proliferation. The ability of this compound to modulate nucleic acid synthesis pathways highlights its potential as an anticancer agent.

- Anti-inflammatory Effects : There is evidence that compounds similar to this one can inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests that 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol may have therapeutic potential for inflammatory diseases.

Case Study 1: Antiviral Efficacy

In a study published in Frontiers in Pharmacology, researchers investigated the antiviral properties of various purine derivatives, including this compound. The findings suggested that this compound could effectively inhibit the replication of herpes simplex virus types 1 and 2, demonstrating higher activity than traditional antiviral agents like acyclovir without significant cytotoxic effects on host cells .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound through structure-activity relationship (SAR) analysis. The study revealed that modifications to the purine ring could enhance cytotoxicity against various cancer cell lines. Specifically, derivatives of this compound were shown to induce apoptosis in leukemia cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 3: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of purine derivatives highlighted the ability of compounds like this compound to reduce inflammation in murine models. The administration of this compound led to decreased paw swelling and histological evidence of reduced inflammation, indicating its potential use in treating inflammatory conditions such as arthritis .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol involves its interaction with nucleic acids and proteins. It can bind to DNA and RNA, potentially interfering with their replication and transcription processes. The bromine atom and amino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol can be contextualized by comparing it to three key analogs:

8-Bromoadenosine (CAS 2946-39-6)

- Structure: Substituted at position 9 with a ribose sugar instead of ethanol.

- Key Differences: Solubility: The ribose moiety enhances hydrophilicity compared to the ethanol side chain, improving aqueous solubility . Biological Activity: 8-Bromoadenosine acts as an adenosine receptor ligand and is used in RNA analog synthesis, whereas the ethanol derivative may exhibit altered receptor binding due to steric and electronic differences .

- Synthesis: Bromination of adenosine using bromine in sodium acetate buffer (yield: 81–82.5%) .

2-(6-Azanyl-8-Methyl-purin-9-yl)ethanol

- Structure : Methyl group at position 8 instead of bromine.

- Key Differences :

- Applications: Potential as a building block for non-halogenated purine derivatives in drug discovery.

(2R,3R,4R,5R)-2-(6-Acetamido-8-Bromo-9H-Purin-9-yl)-5-(Acetoxymethyl)Tetrahydrofuran-3,4-diyl Diacetate

- Structure : Fully acetylated ribose analog with bromine at position 8.

- Key Differences: Lipophilicity: Acetylation increases lipophilicity, enhancing membrane permeability compared to the ethanol derivative . Stability: The acetyl groups protect hydroxyl functionalities, making this compound more stable under acidic conditions .

- Synthesis: Acetylation of 8-bromoadenosine using acetic anhydride (yield: 31%) .

Table 1: Structural and Functional Comparison

Biological Activity

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest that it may exhibit interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bromine atom and an amino group on the purine ring, which may influence its biological activity. The molecular formula is , and its CAS number is 874903-79-4.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Studies have indicated that purine derivatives can act as inhibitors of various kinases, including those involved in cancer pathways. For instance, compounds similar to this compound have shown inhibitory activity against platelet-derived growth factor receptors (PDGFRs), which are implicated in tumor growth and metastasis .

- Antimicrobial Activity : Research has demonstrated that certain purine derivatives possess antibacterial and antifungal properties. For example, related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

- Anticancer Properties : In vitro studies have reported that purine-based compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The IC50 values for some derivatives indicate significant cytotoxicity against various leukemia cell lines .

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of several purine derivatives, including those structurally related to this compound. The results showed that these compounds could inhibit cell proliferation in K562 and HL-60 leukemia cell lines, with IC50 values ranging from 1.42 to 4.56 µM .

- Antibacterial Activity : Another investigation focused on the antimicrobial properties of a series of alkaloids, where derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values as low as 0.0048 mg/mL .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.